molecular formula C28H30BrNO2 B14923957 (4-bromophenyl)[4-(4-ethoxyphenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]methanone

(4-bromophenyl)[4-(4-ethoxyphenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B14923957
M. Wt: 492.4 g/mol
InChI Key: JPJPROFZSDVWMM-UHFFFAOYSA-N
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Description

(4-BROMOPHENYL)[4-(4-ETHOXYPHENYL)-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMOPHENYL)[4-(4-ETHOXYPHENYL)-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromophenylboronic acid with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The resulting intermediate is then subjected to further reactions to introduce the quinoline moiety and the methanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-BROMOPHENYL)[4-(4-ETHOXYPHENYL)-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur at the bromophenyl moiety using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Hydroxylated quinoline derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-BROMOPHENYL)[4-(4-ETHOXYPHENYL)-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the activity of various biological targets.

Medicine

In medicine, (4-BROMOPHENYL)[4-(4-ETHOXYPHENYL)-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for drug development, particularly in the treatment of diseases involving quinoline-sensitive pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4-BROMOPHENYL)[4-(4-ETHOXYPHENYL)-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (4-BROMOPHENYL)(4-METHOXYPHENYL)METHANONE: Similar structure but with a methoxy group instead of an ethoxy group.

    (5-BROMO-2-CHLOROPHENYL)(4-ETHOXYPHENYL)METHANONE: Contains a chloro group in addition to the bromo group.

Uniqueness

(4-BROMOPHENYL)[4-(4-ETHOXYPHENYL)-2,2,4,6-TETRAMETHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE is unique due to its combination of functional groups and the presence of the quinoline moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C28H30BrNO2

Molecular Weight

492.4 g/mol

IUPAC Name

(4-bromophenyl)-[4-(4-ethoxyphenyl)-2,2,4,6-tetramethyl-3H-quinolin-1-yl]methanone

InChI

InChI=1S/C28H30BrNO2/c1-6-32-23-14-10-21(11-15-23)28(5)18-27(3,4)30(25-16-7-19(2)17-24(25)28)26(31)20-8-12-22(29)13-9-20/h7-17H,6,18H2,1-5H3

InChI Key

JPJPROFZSDVWMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC(N(C3=C2C=C(C=C3)C)C(=O)C4=CC=C(C=C4)Br)(C)C)C

Origin of Product

United States

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